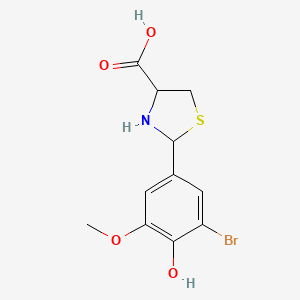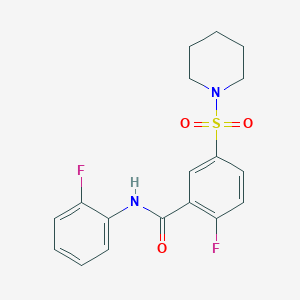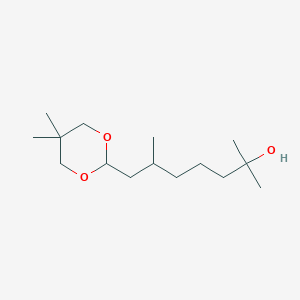![molecular formula C18H20ClN3O4 B5152466 N-[2-(4-chlorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5152466.png)
N-[2-(4-chlorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-chlorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline, commonly known as C646, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent. C646 is a selective inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF) and has been shown to have promising anti-cancer properties.
作用机制
C646 is a selective inhibitor of the N-[2-(4-chlorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline PCAF, which plays a critical role in regulating gene expression through histone acetylation. Histone acetylation is a post-translational modification that affects chromatin structure and gene expression. By inhibiting PCAF, C646 prevents histone acetylation and alters gene expression, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, C646 has been shown to have other biochemical and physiological effects. C646 has been shown to inhibit the replication of the hepatitis C virus by inhibiting the N-[2-(4-chlorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline activity of the viral non-structural protein 5A (NS5A). C646 has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages.
实验室实验的优点和局限性
One of the advantages of using C646 in lab experiments is its high selectivity for PCAF, which allows for the specific inhibition of histone acetylation mediated by PCAF. C646 is also relatively easy to synthesize and purify, making it a readily available tool for researchers. One limitation of using C646 is its potential off-target effects, as it may inhibit other N-[2-(4-chlorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroanilines or have other non-specific effects on cellular processes.
未来方向
There are several future directions for the research on C646. One area of research is the development of more potent and selective PCAF inhibitors based on the structure of C646. Another area of research is the investigation of the potential of C646 as a therapeutic agent for other diseases, such as viral infections and inflammatory disorders. Furthermore, the mechanism of action of C646 on cancer cells and other cell types could be further elucidated to better understand its therapeutic potential.
合成方法
The synthesis of C646 involves a multi-step process that includes the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 5-(4-morpholinyl)-2-nitrobenzene-1,3-diamine in the presence of potassium carbonate to form C646. The final product is purified using column chromatography and characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis.
科学研究应用
C646 has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, colon, and lung cancer cells. C646 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, C646 has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
属性
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-5-morpholin-4-yl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4/c19-14-1-4-16(5-2-14)26-10-7-20-17-13-15(3-6-18(17)22(23)24)21-8-11-25-12-9-21/h1-6,13,20H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBWDIMJHXXTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-diphenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152385.png)

![spiro[fluorene-9,9'-xanthene]-2',7'-diol](/img/structure/B5152396.png)


![N-cyclohexyl-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5152413.png)

![1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5152433.png)
![5,10-di-2-furyl-2,7-bis(4-methoxy-2-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5152437.png)
![N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5152451.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5152472.png)
![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5152480.png)
![2-chloro-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5152481.png)